2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide
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Overview
Description
2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the hydroxy and butanamide groups . Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce carbonyl groups to alcohols or amines.
Substitution: Commonly involves replacing a hydrogen atom with another functional group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione
- 2-Hydroxy-2-methylpropiophenone
- 3-(4-hydroxy-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
Uniqueness
2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
84244-54-2 |
---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C18H18N2O3/c1-11(16(21)17(19)22)12-6-8-14(9-7-12)20-10-13-4-2-3-5-15(13)18(20)23/h2-9,11,16,21H,10H2,1H3,(H2,19,22) |
InChI Key |
SJPGXMIEMGQHAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(C(=O)N)O |
Origin of Product |
United States |
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